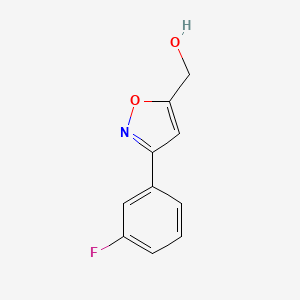

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYHKYFJIXIGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670247 | |

| Record name | [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-02-9 | |

| Record name | [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol for Drug Discovery Professionals

Introduction: The Significance of the Isoxazole Scaffold and Physicochemical Profiling

The isoxazole ring system is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design.[3][4] Compounds incorporating the isoxazole moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6]

For any novel compound, such as (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful drug development. These properties govern a molecule's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—and are thus predictive of its potential bioavailability and therapeutic efficacy.[7][8] This guide provides a comprehensive technical overview of the key physical properties of this compound, detailing the experimental methodologies required for their determination and interpreting their relevance within the context of drug discovery.

Compound Profile: this compound

A precise characterization begins with the molecule's basic identity. The structural and fundamental properties of the target compound are summarized below.

Chemical Structure:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | [9] |

| Molecular Weight | 193.17 g/mol | [9] |

| Physical Form | Solid | [9] |

| InChI Key | GNYHKYFJIXIGKN-UHFFFAOYSA-N | [9] |

Core Physicochemical Properties: Measurement and Implication

The journey from a synthesized molecule to a viable drug candidate is rigorously gated by its physicochemical profile. Here, we dissect the most critical properties and the gold-standard methods for their assessment.

Melting Point (MP): A Sentinel for Purity and Identity

The melting point is a thermodynamic property that provides a rapid and crucial assessment of a compound's purity and identity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will depress and broaden this range. While specific experimental data for this compound is not publicly available, related isoxazole structures suggest an expected melting point in the range of 70-100°C.

This is the most common and reliable method for determining the melting point of a crystalline solid.[10]

Causality Behind Experimental Choices:

-

Dry, Pulverized Sample: Ensures uniform heat transfer and packing. Moisture can act as an impurity, depressing the melting point.[11]

-

Controlled Heating Rate (1-2°C/min): A slow ramp rate near the melting point is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.[10] A rapid heating rate will result in a measured melting point that is artificially high.

-

Two-Stage Measurement: An initial rapid determination provides an approximate range, saving time. A second, careful measurement with a fresh sample provides the accurate value. A previously melted sample should not be reused as its crystal structure may have changed.[11]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry. Finely pulverize a small amount on a watch glass.[11]

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.[10][11]

-

Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus.[11]

-

Rapid Determination (Optional): Heat the sample at a fast rate (e.g., 5-10°C/min) to find an approximate melting range. Allow the apparatus to cool.[10]

-

Accurate Determination: Using a fresh capillary, heat rapidly to about 15-20°C below the approximate melting point.[12] Then, decrease the heating rate to 1-2°C per minute.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting point is reported as the range T1-T2.[12]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physical properties, as a drug must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body.[13] Poor solubility is a primary cause of failure for drug candidates.[13] Two types of solubility are relevant in drug discovery:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used for initial screening.[13][14]

-

Thermodynamic (Equilibrium) Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement, determined by the shake-flask method, and is crucial for lead optimization and pre-formulation studies.[14][15]

This method is considered the most reliable for determining the equilibrium solubility of a compound.[15]

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the solid compound ensures that a saturated solution is formed and that the system reaches equilibrium between the dissolved and solid states.[15]

-

Prolonged Equilibration: Shaking for an extended period (typically 24-72 hours) is necessary to ensure that true thermodynamic equilibrium is achieved. Samples are often taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: Filtration or centrifugation is essential to completely remove any undissolved solid particles before concentration analysis, which would otherwise lead to an overestimation of solubility.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for equilibrium solubility.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[16] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: The ratio of the concentration of the neutral form of a compound in an immiscible mixture of n-octanol and water at equilibrium.[17]

-

LogD: The ratio of the sum of all forms of a compound (neutral and ionized) between n-octanol and water at a specific pH, typically physiological pH 7.4. For ionizable compounds, LogD is the more physiologically relevant parameter.[16]

An optimal LogP/D value (typically between 1 and 3 for many oral drugs) is a delicate balance; too low, and the compound may not cross membranes efficiently, too high, and it may have poor aqueous solubility and become sequestered in fatty tissues.[16][18] For this compound, a calculated LogP value is approximately 1.97, suggesting favorable lipophilicity for membrane permeability.[19]

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[20] Since most drugs are weak acids or bases, their ionization state changes dramatically with the pH of their environment (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4).[20][21] The ionization state profoundly impacts solubility and permeability, as the charged (ionized) form is generally more water-soluble but less membrane-permeable than the neutral form.[8][22] this compound contains a hydroxyl group, which is a very weak acid, and an isoxazole ring, which is a very weak base. Its pKa values are predicted to be outside the physiological pH range, meaning it will likely exist predominantly in its neutral form throughout the gastrointestinal tract, which is favorable for passive diffusion across membranes.

In Silico Assessment: Lipinski's Rule of Five

Early in drug discovery, computational tools are invaluable for prioritizing candidates. Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule and its potential for oral bioavailability.[7][23][24] An orally active drug generally has no more than one violation of the following criteria:

| Lipinski's Rule Parameter | Value for this compound | Rule | Compliance |

| Molecular Weight (MW) | 193.17 Da | < 500 Da | Yes |

| LogP | ~1.97 (Calculated)[19] | < 5 | Yes |

| Hydrogen Bond Donors | 1 (-OH group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (N, O-ring, O-hydroxyl) | ≤ 10 | Yes |

Relationship between Physical Properties and Drug Development Outcomes

Caption: Interplay of key physical properties in drug discovery.

Spectroscopic Characterization

While not physical properties in the thermodynamic sense, spectroscopic data are essential for confirming the identity and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct peaks for the aromatic protons on the fluorophenyl ring, a singlet for the isoxazole ring proton, and a singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group.[25][26]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorbances would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the alcohol, and characteristic peaks for C=C and C=N stretching within the aromatic and isoxazole rings.[4][27]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[27][28]

Conclusion

This compound presents a promising profile from a physicochemical standpoint. Its molecular weight, calculated lipophilicity, and hydrogen bonding capacity align well with the established principles for orally bioavailable drugs, as summarized by its full compliance with Lipinski's Rule of Five. While experimental data for properties like melting point and solubility are not yet widely published, the established, robust protocols detailed in this guide provide a clear and validated pathway for their determination. A comprehensive experimental evaluation of these properties is a critical next step in assessing the full potential of this and related isoxazole derivatives in any drug discovery program.

References

-

bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from bioaccessla.com.[23]

-

Grokipedia. (n.d.). Lipinski's rule of five. Retrieved from grokipedia.com.[24]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from sailife.com.[16]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from en.wikipedia.org.[7]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from pion-inc.com.[21]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from zenovel.com.[29]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from chem.ucalgary.ca.

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from enamine.net.[14]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from jk-sci.com.[10]

-

YouTube. (2022, February 11). Drug's pKa and its absorption. Retrieved from youtube.com.[22]

-

International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.[30]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[8]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from chem.libretexts.org.[12]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from chem.libretexts.org.[11]

-

AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. Retrieved from d1wqtxts1xzle7.cloudfront.net.[20]

-

MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from mdpi.com.[5]

-

Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved from ecl.gitbook.io.[31]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from docs.chemaxon.com.[32]

-

Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from enamine.net.[13]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from dissolutiontech.com.[15]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from acdlabs.com.[17]

-

RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[1]

-

Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from michael-green.github.io.[18]

-

Hou, T., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.[33]

-

Benchchem. (n.d.). A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. Retrieved from benchchem.com.[34]

-

Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from semanticscholar.org.[6]

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from sigmaaldrich.com.[9]

-

Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[3]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.).[2]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).[28]

-

ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.[27]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.[25]

-

Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. (n.d.).[26]

-

ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.[35]

-

BLDpharm. (n.d.). 953046-62-3|3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole. Retrieved from bldpharm.com.[36]

-

gsrs. (n.d.). 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL. Retrieved from gsrs.ncats.nih.gov.[37]

-

ChemScene. (n.d.). 885272-81-1 | (2-(3-Fluorophenyl)oxazol-4-yl)methanol. Retrieved from chemscene.com.[19]

-

Guidechem. (n.d.). 5-(4-fluorophenyl)isoxazole-3-methanol 640291-97-0. Retrieved from guidechem.com.[38]

-

PubMed. (2010, February 6). (3-Phenyl-isoxazol-5-yl)methanol. Retrieved from pubmed.ncbi.nlm.nih.gov.[39]

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from sigmaaldrich.com.[40]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.[4]

-

BLDpharm. (n.d.). 1159252-41-1|[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol. Retrieved from bldpharm.com.[41]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolmolchem.com [biolmolchem.com]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 17. acdlabs.com [acdlabs.com]

- 18. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 19. chemscene.com [chemscene.com]

- 20. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 21. What is pKa and how is it used in drug development? [pion-inc.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 24. grokipedia.com [grokipedia.com]

- 25. researchgate.net [researchgate.net]

- 26. eurekaselect.com [eurekaselect.com]

- 27. researchgate.net [researchgate.net]

- 28. op.niscpr.res.in [op.niscpr.res.in]

- 29. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 30. ijirss.com [ijirss.com]

- 31. emeraldcloudlab.com [emeraldcloudlab.com]

- 32. docs.chemaxon.com [docs.chemaxon.com]

- 33. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. researchgate.net [researchgate.net]

- 36. 953046-62-3|3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole|BLD Pharm [bldpharm.com]

- 37. GSRS [gsrs.ncats.nih.gov]

- 38. Page loading... [wap.guidechem.com]

- 39. (3-Phenyl-isoxazol-5-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 41. 1159252-41-1|[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol|BLD Pharm [bldpharm.com]

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The isoxazole scaffold, featuring a 3-fluorophenyl substituent, imparts specific physicochemical properties that are advantageous for drug design. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this molecule. We will explore two robust strategies: a convergent [3+2] cycloaddition approach and a functional group interconversion route starting from a commercially available precursor. This document emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the rationale behind methodological choices to ensure reproducibility and high-yield synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from two primary strategic directions. A retrosynthetic analysis reveals these distinct pathways, each with its own merits regarding starting material availability, step count, and overall efficiency.

-

Strategy A: [3+2] Cycloaddition. This is the most common and versatile method for constructing the isoxazole ring.[1] The core disconnection breaks the isoxazole ring into a nitrile oxide and an alkyne. This leads to 3-fluorobenzaldehyde oxime (as the nitrile oxide precursor) and propargyl alcohol as the key starting materials. This approach is highly convergent, building the core scaffold and installing the required functionality simultaneously.

-

Strategy B: Functional Group Interconversion. An alternative strategy involves acquiring a pre-formed isoxazole ring with a different functional group at the C5 position, which can then be reduced to the desired primary alcohol. The most direct precursor is 3-(3-fluorophenyl)isoxazole-5-carbaldehyde, which is commercially available.[2][3] This simplifies the synthesis to a single, high-yielding reduction step.

Pathway A: Synthesis via [3+2] Cycloaddition

This pathway is a cornerstone of isoxazole synthesis, relying on the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides are highly reactive and are typically generated in situ from a stable precursor, most commonly an aldoxime.[4][5] The reaction proceeds with high regioselectivity, affording the 3,5-disubstituted isoxazole as the major product.[6]

Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime

The initial step involves the straightforward condensation of 3-fluorobenzaldehyde with hydroxylamine hydrochloride. A weak base, such as sodium acetate or sodium hydroxide, is used to neutralize the HCl salt and liberate the free hydroxylamine nucleophile.[7][8][9]

Experimental Protocol: Synthesis of 3-Fluorobenzaldehyde Oxime

-

Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzaldehyde (10.0 g, 80.6 mmol).

-

Dissolution: Add ethanol (50 mL) and water (100 mL) to the flask and stir until the aldehyde is fully dissolved.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 8.4 g, 120.9 mmol, 1.5 eq) and sodium acetate (CH₃COONa, 16.5 g, 201.5 mmol, 2.5 eq) to the solution.[9]

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 1-2 hours).

-

Work-up: Once complete, cool the reaction mixture in an ice bath. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).

-

Purification: The product is typically of high purity after washing. If necessary, it can be recrystallized from an ethanol/water mixture.

-

Drying: Dry the purified white solid under vacuum to a constant weight.

| Parameter | Result | Reference |

| Typical Yield | 90-95% | [9] |

| Appearance | White crystalline solid | [10] |

| Purity (by NMR) | >98% | N/A |

Step 2: One-Pot Synthesis of this compound

This key step involves the in situ generation of 3-fluorophenylnitrile oxide from the oxime, which immediately undergoes a [3+2] cycloaddition with propargyl alcohol.[11] Common oxidants for the oxime-to-nitrile oxide conversion include sodium hypochlorite (household bleach) or hypervalent iodine reagents.[6][12] The use of aqueous sodium hypochlorite is cost-effective and environmentally benign.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biolmolchem.com [biolmolchem.com]

- 12. sciforum.net [sciforum.net]

An In-depth Technical Guide to (3-(3-Fluorophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical identifiers, synthesis, physicochemical properties, and explores its relevance within the broader context of isoxazole derivatives in pharmaceutical research.

Chemical Identity and Properties

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of a fluorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug design.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 1215186-30-7 | [Unconfirmed commercial supplier data] |

| MDL Number | MFCD09878916 | [Sigma-Aldrich] |

| Molecular Formula | C₁₀H₈FNO₂ | [Sigma-Aldrich] |

| Molecular Weight | 193.17 g/mol | [Sigma-Aldrich] |

| Predicted LogP | 1.973 | ChemScene |

| Predicted TPSA | 46.26 Ų | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Note on CAS Number: The provided CAS number is from a commercial supplier and awaits definitive confirmation from a primary chemical database.

Synthesis and Methodology

The synthesis of this compound can be logically achieved through a two-step process starting from 3-fluorobenzaldehyde. The core isoxazole ring is typically constructed via a [3+2] cycloaddition reaction, a robust and widely employed method for synthesizing such heterocycles.[1][2]

Synthesis Pathway Overview

The general synthetic approach involves the initial formation of an oxime from 3-fluorobenzaldehyde, which is then converted in situ to a nitrile oxide. This reactive intermediate undergoes a cycloaddition reaction with propargyl alcohol to yield the target molecule.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of similar isoxazole derivatives.[2][3]

Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as pyridine or ethanol, add hydroxylamine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-fluorobenzaldehyde oxime, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the 3-fluorobenzaldehyde oxime (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution, maintaining the temperature below 30°C. Stir for 30 minutes.

-

To the resulting mixture, add propargyl alcohol (1.2 eq) followed by the dropwise addition of a base such as triethylamine (1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

The introduction of a fluorine atom, as in this compound, is a common tactic in drug design to modulate metabolic stability, binding affinity, and bioavailability. The 3-phenylisoxazole motif, in particular, has been investigated for various therapeutic targets. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.[6] Furthermore, polysubstituted phenylisoxazoles have been explored as potential antibacterial agents.[1][7] More recently, 3-phenylisoxazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[8]

The title compound, with its reactive hydroxymethyl group, serves as a valuable building block for the synthesis of more complex molecules. This functional handle allows for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Caption: Key structural features and their implications in drug discovery.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data for structurally related compounds can provide guidance. For instance, the analogous (3-(3-Chlorophenyl)isoxazol-5-yl)methanol is classified as harmful if swallowed. General laboratory safety precautions should be observed when handling this compound. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure incorporates features known to be beneficial for biological activity. The presence of a functional handle for further derivatization makes it an attractive starting point for the design and synthesis of novel therapeutic agents. As with any chemical, appropriate safety measures should be taken during its handling and use.

References

- [Safety Data Sheet for a related compound]. (n.d.). Fisher Scientific. Retrieved January 19, 2026.

- O'Neill, P. M., et al. (2018).

-

Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(35), 22669–22676. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 18(11), e0294529. [Link]

- [Safety Data Sheet for a related compound]. (n.d.). Retrieved January 19, 2026.

-

Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]

- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol. (n.d.). Retrieved January 19, 2026.

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.

- Echemi. (n.d.). 5-ACETYL-3(3-FLUOROPHENYL)

-

Reddy, T. S., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(10), 1936-1962. [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

- Kiyani, H., & Ghorbani, F. (2017). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Current Chemistry Letters, 6(3), 125-134.

-

Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5801. [Link]

Sources

- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolmolchem.com [biolmolchem.com]

- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Stability of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol for Pharmaceutical Development

Introduction: A Modern Heterocycle in Focus

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol is a substituted isoxazole, a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The isoxazole ring is a key pharmacophore in a variety of biologically active molecules, valued for its ability to enhance physicochemical properties and engage in specific biological interactions.[2][3] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its purity profile and stability characteristics is a non-negotiable prerequisite for successful drug development. Establishing the intrinsic chemical and physical properties of the molecule is fundamental to ensuring its safety, efficacy, and the development of a robust, marketable drug product.

This guide provides a comprehensive technical framework for researchers, analytical scientists, and drug development professionals tasked with characterizing this compound. We will move beyond rote procedures to explain the scientific rationale behind each step, grounding our recommendations in the authoritative guidelines set forth by the International Council for Harmonisation (ICH). The objective is to equip scientific teams with the necessary knowledge to design and execute a self-validating system for the purity and stability assessment of this promising molecule.

Physicochemical Characterization: The Foundational Profile

Before delving into purity and stability, a baseline characterization of the molecule is essential. This data serves as the initial specification against which all future batches are measured.

This compound is a solid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | |

| Molecular Weight | 193.17 g/mol | |

| Physical Form | Solid | |

| InChI Key | GNYHKYFJIXIGKN-UHFFFAOYSA-N | |

| SMILES | OCc1cc(no1)-c2cccc(F)c2 |

Purity Determination and Impurity Profiling: A Multi-Faceted Approach

Ensuring the purity of an API is a critical component of its characterization. The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[4][5] A comprehensive strategy for this compound involves the orthogonal application of several analytical techniques.

The Cornerstone: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for purity assessment.[6][7] A method is deemed "stability-indicating" if it can accurately quantify the parent API and resolve it from all potential degradation products and process-related impurities without interference.[7][8]

Caption: Workflow for HPLC Method Development and Validation.

A forced degradation (or stress testing) study is the cornerstone of developing a stability-indicating method.[6][9] Its purpose is to intentionally degrade the API to generate the likely degradation products that could form under storage conditions.[6][10] This is essential for proving the specificity of the analytical method.

Objective: To generate potential degradation products of this compound and ensure the analytical method can separate them from the parent peak.

Methodology:

-

Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add 0.1 M HCl to a stock solution and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize before injection. The goal is to achieve 5-20% degradation.

-

Base Hydrolysis: Add 0.1 M NaOH to a stock solution and treat under the same conditions as acid hydrolysis. Neutralize before injection.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to a stock solution and keep at room temperature or slightly elevated temperature. Monitor the reaction over time.

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period. Also, heat a solution of the API.

-

Photolytic Degradation: Expose both the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]

-

Analysis: Analyze all stressed samples by the developmental HPLC method, typically employing a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of all new peaks.

Structural Confirmation and Identification

While HPLC provides quantitative data on purity, it does not identify the structures of the API or its impurities. Spectroscopic techniques are required for this.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the primary structure of the synthesized this compound. The spectra of related isoxazole derivatives have been reported and can serve as a reference for spectral interpretation.[12][13][14] 2D NMR techniques (e.g., COSY, HSQC) can further elucidate complex structures and help identify impurities if they are present at sufficient levels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the parent molecule.[15] When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities and degradation products, providing critical clues to their structures.

-

Infrared (IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule, serving as a fingerprint for identity confirmation.[12][13]

Stability Testing: Predicting Shelf-Life and Ensuring Product Quality

Stability testing is the process of providing evidence on how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[16] The results are used to establish a re-test period for the drug substance and recommend storage conditions.[16][17] The framework for this is detailed in the ICH Q1A(R2) guideline.[16][18]

Formal Stability Study Protocol

A formal, or long-term, stability study is conducted on at least three primary batches of the API packaged in the proposed container closure system.[16][17]

Objective: To establish a re-test period by monitoring the API's purity and physical characteristics under defined long-term and accelerated storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches manufactured by a process that simulates the final commercial process.[17]

-

Container Closure System: Package the API in a container that is the same as or simulates the packaging proposed for storage and distribution.[16]

-

Storage Conditions: Place samples into qualified stability chambers set to the conditions outlined in the table below. The conditions are chosen based on the climatic zone for which the drug is intended (for global development, Zone IVb conditions are often considered).[][20]

-

Testing Frequency: Pull samples at specified time points and analyze them using the validated stability-indicating HPLC method and other appropriate physical tests.

-

Attributes to Test: The stability protocol should include tests for attributes susceptible to change, including:

-

Assay: To measure the potency of the API.

-

Purity/Impurities: To quantify known and unknown degradation products.

-

Appearance: Visual inspection for changes in color or physical state.

-

Water Content: (If applicable) To assess hygroscopicity.

-

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (or proposed re-test period) | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |

Note: Intermediate testing is only required if a "significant change" occurs during accelerated testing. A significant change is typically defined as failure to meet the specification.[16]

Logical Flow of a Stability Program

Caption: High-level overview of a formal API stability program.

Conclusion: A Framework for Confidence

The successful development of this compound from a promising chemical entity into a viable drug candidate hinges on a meticulous and scientifically rigorous characterization of its purity and stability. By establishing a validated, stability-indicating HPLC method, performing comprehensive forced degradation studies, and executing a formal stability program according to ICH guidelines, development teams can build a complete and robust data package. This not only satisfies regulatory requirements but also provides deep insights into the molecule's intrinsic properties, enabling the development of a safe, effective, and stable final drug product. This guide provides the strategic framework and technical protocols necessary to achieve that goal with confidence and scientific integrity.

References

-

ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Accessed January 19, 2026. [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Published October 1, 2006. Accessed January 19, 2026. [Link]

-

ICH. Impurities in New Drug Substances Q3A(R2). Published October 25, 2006. Accessed January 19, 2026. [Link]

-

ICH. Q3A(R2) Impurities in New Drug Substances. European Compliance Academy. Accessed January 19, 2026. [Link]

-

ICH. Quality Guidelines. Accessed January 19, 2026. [Link]

-

ICH. Stability Testing of New Drug Substances and Products Q1A(R2). Published February 6, 2003. Accessed January 19, 2026. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Accessed January 19, 2026. [Link]

-

Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Published online. Accessed January 19, 2026. [Link]

-

Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. Accessed January 19, 2026. [Link]

-

Slideshare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Published online. Accessed January 19, 2026. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Published August 1, 2003. Accessed January 19, 2026. [Link]

-

ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. Accessed January 19, 2026. [Link]

-

IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Published February 6, 2003. Accessed January 19, 2026. [Link]

-

Gollapalli Naga Raju, et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 2015;7(6):346-352. Accessed January 19, 2026. [Link]

-

Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Accessed January 19, 2026. [Link]

-

MedCrave. Forced Degradation Studies. Published December 14, 2016. Accessed January 19, 2026. [Link]

-

Lovric, M. Accelerated Stability Assessment Program in API development. ResearchGate. Published online. Accessed January 19, 2026. [Link]

-

The Truth Pill. Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. Accessed January 19, 2026. [Link]

-

Singh, S. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Published August 7, 2025. Accessed January 19, 2026. [Link]

-

Jamrógiewicz, M, et al. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Published May 3, 2016. Accessed January 19, 2026. [Link]

-

Venkatesh, DN, Kumar, SDS. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Published November 30, 2022. Accessed January 19, 2026. [Link]

-

Shaik, J, et al. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. 2015;7(1):164-170. Accessed January 19, 2026. [Link]

-

Singh, S, et al. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. National Institutes of Health. Published online. Accessed January 19, 2026. [Link]

-

Venkataraman, S, Manasa, M. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar. Published May 3, 2018. Accessed January 19, 2026. [Link]

-

Yaichkov, I, et al. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Published July 4, 2024. Accessed January 19, 2026. [Link]

-

Singh, S, et al. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. ResearchGate. Published August 8, 2025. Accessed January 19, 2026. [Link]

-

IJPBS. New validated stability indicating gradient rp-hplc method for the assay &related substances of. International Journal of Pharma and Bio Sciences. Accessed January 19, 2026. [Link]

-

Gharge, V, et al. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Published July 1, 2024. Accessed January 19, 2026. [Link]

-

Huang, C, et al. Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Royal Society of Chemistry. Published online. Accessed January 19, 2026. [Link]

-

Ali, I, et al. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Published June 30, 2024. Accessed January 19, 2026. [Link]

-

Patil, K, et al. Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. ScienceScholar. Published September 25, 2022. Accessed January 19, 2026. [Link]

-

Golding, C. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Published January 28, 2024. Accessed January 19, 2026. [Link]

-

Kapoor, A, et al. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Published online. Accessed January 19, 2026. [Link]

-

Golding, C. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024;1(2):118-126. Accessed January 19, 2026. [Link]

-

Bouyahya, A, et al. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar. Published September 22, 2023. Accessed January 19, 2026. [Link]

Sources

- 1. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.net [ijpbs.net]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. ICH Official web site : ICH [ich.org]

- 12. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 13. biolmolchem.com [biolmolchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. database.ich.org [database.ich.org]

- 17. ikev.org [ikev.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. thetruthpill.in [thetruthpill.in]

Introduction to isoxazole-based chemical building blocks

An In-Depth Technical Guide to Isoxazole-Based Chemical Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Nexus of Stability and Reactivity

In the landscape of heterocyclic chemistry, few scaffolds offer the unique blend of aromatic stability and latent reactivity embodied by the isoxazole ring. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern synthetic chemistry.[1] Its prevalence in FDA-approved pharmaceuticals, cutting-edge agrochemicals, and advanced organic materials is not accidental; it is a direct consequence of its versatile chemical nature.[1][2][3][4][5][6]

This guide is structured to provide researchers and drug development professionals with a deep, actionable understanding of isoxazole-based building blocks. We will move beyond simple reaction schemes to explore the causality behind synthetic choices, the strategic exploitation of the ring's unique reactivity, and the practical application of these principles. Our focus is on the isoxazole not merely as a static component, but as a dynamic tool—a stable scaffold for building molecular complexity and a masked synthon that can be strategically unveiled to forge new pathways in molecular design.

Part 1: Strategic Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a mature field, yet one that continues to evolve with the advent of new catalytic systems and green chemistry principles.[7] The choice of synthetic route is a critical decision that dictates the substitution pattern, scalability, and overall efficiency of the workflow. Two primary strategies dominate the landscape: 1,3-dipolar cycloadditions and the cyclocondensation of 1,3-dicarbonyl equivalents.

The Workhorse: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne or alkene) is arguably the most powerful and versatile method for isoxazole synthesis.[3][8][9][10][11] This reaction is prized for its high efficiency and the ability to construct the ring in a single, often concerted, step.[9][11][12]

Mechanistic Rationale

The reaction involves the pericyclic, stereoconservative addition of the 4π-electron system of the nitrile oxide to the 2π-electron system of the alkyne.[11] A significant practical consideration is the instability of nitrile oxides, which are prone to dimerization.[13] Consequently, they are almost universally generated in situ from stable precursors, most commonly by the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[9][14]

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Controlling Regioselectivity

A critical challenge in cycloaddition is controlling the regiochemistry, which determines whether a 3,4- or 3,5-disubstituted isoxazole is formed. While the reaction of terminal alkynes often favors the 3,5-disubstituted product due to steric and electronic factors, this is not absolute.[15] Judicious choice of substrates, catalysts (e.g., copper(I) for terminal alkynes), and reaction conditions can steer the reaction towards a desired regioisomer.[13][16]

| Method | Conditions | Typical Outcome | Key Advantage | Reference |

| Conventional | Aldoxime, NCS/Pyridine, Alkyne, DMF, RT | Good yields, often 3,5-disubstituted | Simplicity, broad scope | [14] |

| Copper(I)-Catalyzed | Terminal Alkyne, Nitrile Oxide precursor, Cu(I) source | High regioselectivity for 3,5-isomers | "Click Chemistry" reliability | [16][17] |

| Microwave-Assisted | Sealed vessel, microwave irradiation | Drastically reduced reaction times | High-throughput synthesis | [13][14] |

| Solid-Phase | Resin-bound alkyne, solution-phase nitrile oxide | Library generation | Purification by filtration | [10][18] |

Table 1: Comparison of Common 1,3-Dipolar Cycloaddition Methodologies.

The Classic Route: Cyclocondensation with 1,3-Dicarbonyls

The reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent is a foundational method for isoxazole synthesis.[3][4][8] This approach builds the ring through a sequence of condensation and dehydration steps.

Mechanistic Rationale and the Regioselectivity Problem

The reaction proceeds via nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by cyclization and dehydration. The primary drawback of this method arises when using an unsymmetrical 1,3-dicarbonyl, which can lead to the formation of a mixture of regioisomers.[13][19] The hydroxylamine can attack either of the non-equivalent carbonyls, leading to two different product scaffolds, which are often difficult to separate.

Caption: Formation of regioisomeric mixtures from unsymmetrical 1,3-dicarbonyls.

Expertise in Action: Overcoming Regioselectivity

Modern synthetic chemistry has developed elegant solutions to this classic problem. A field-proven strategy is the use of β-enamino diketones as precursors.[19] The enamine functionality effectively "protects" one carbonyl, directing the initial nucleophilic attack of hydroxylamine to the other, thus affording a single regioisomer with high fidelity.[13][19] Adjusting reaction conditions, such as pH and solvent, can also influence the selectivity.[13]

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed Cycloaddition

This protocol describes a reliable, copper-catalyzed reaction that ensures high regioselectivity for the 3,5-disubstituted product from a terminal alkyne.

Materials:

-

Aryl Aldoxime (1.0 eq)

-

Terminal Alkyne (1.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium Ascorbate (0.10 eq)

-

Pyridine (1.1 eq)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Aryl Aldoxime (1.0 eq), Terminal Alkyne (1.1 eq), CuSO₄·5H₂O (0.05 eq), and Sodium Ascorbate (0.10 eq).

-

Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aldoxime. Stir the mixture until all solids are dissolved.

-

Nitrile Oxide Generation: In a separate flask, dissolve NCS (1.1 eq) and Pyridine (1.1 eq) in a minimal amount of anhydrous DMF.

-

Slow Addition: Add the NCS/Pyridine solution dropwise to the reaction mixture over 30 minutes at room temperature. The slow addition is crucial to minimize the dimerization of the in situ generated nitrile oxide.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Part 2: The Dual Nature of Isoxazole Reactivity

The synthetic utility of isoxazoles extends far beyond their initial construction. Their unique electronic structure—an aromatic ring containing a weak N-O bond—makes them exceptionally versatile intermediates.[3][4][8] This duality allows for two distinct strategic applications: functionalization of the intact ring or strategic cleavage to reveal masked functionalities.

Ring-Opening: The Isoxazole as a Masked Synthon

Under reductive or strongly basic conditions, the labile N-O bond of the isoxazole ring can be cleaved.[3][4][8] This transformation is not a synthetic failure but a powerful strategic tool, as it unmasks a variety of valuable difunctionalized open-chain compounds. This makes the isoxazole an effective "masked" form of synthons like 1,3-dicarbonyls or β-hydroxy ketones.[3][4][8]

Caption: Isoxazoles as versatile precursors to valuable difunctionalized compounds.

This strategy is particularly powerful in total synthesis, where a robust isoxazole ring can be carried through multiple synthetic steps before being cleaved at a late stage to reveal a sensitive functionality needed for a final key transformation.

Ring Functionalization: Building on the Core

While the isoxazole ring is relatively electron-deficient and thus resistant to classical electrophilic aromatic substitution, modern methods have enabled its direct functionalization.[10][20]

-

C-H Activation: Transition metal-catalyzed C-H activation has emerged as the premier strategy for directly installing new substituents onto the isoxazole core, particularly at the C4 position.[20][21] This avoids the need for pre-functionalized starting materials.

-

Halogenation: Bromination and iodination can be achieved, providing handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures.[6]

-

Lithiation: Deprotonation at the C5 position is possible, especially if the C3 position is substituted, allowing for subsequent reaction with various electrophiles.

The choice between building substituents into the precursors before ring formation versus functionalizing the pre-formed ring is a key strategic decision based on the desired final structure and the availability of starting materials.

Part 3: Applications in Drug Discovery and Beyond

The physicochemical properties of the isoxazole ring—its planarity, dipole moment, and ability to act as both a hydrogen bond acceptor and a weak donor—make it a "privileged scaffold" in medicinal chemistry.[9][22]

The Isoxazole in Medicinal Chemistry

The isoxazole moiety is present in a wide array of clinically approved drugs, demonstrating its broad therapeutic utility.[1][23] It often serves as a stable bioisostere for more labile functional groups like esters or amides, improving the metabolic stability and pharmacokinetic profile of a drug candidate.[23]

| Drug Name | Therapeutic Class | Role of Isoxazole Moiety |

| Sulfamethoxazole | Antibiotic | Core scaffold, essential for binding to dihydropteroate synthetase.[1] |

| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | Key pharmacophore for selective COX-2 inhibition.[1] |

| Leflunomide | Immunosuppressant | Pro-drug that undergoes ring-opening to its active metabolite.[1][14] |

| Risperidone | Antipsychotic | Part of a fused heterocyclic system contributing to receptor binding.[1] |

Table 2: Selected FDA-Approved Drugs Containing the Isoxazole Scaffold.

The diverse biological activities reported for isoxazole derivatives are extensive, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making this scaffold a fertile ground for new therapeutic discoveries.[1][7][22][24]

Applications in Materials Science and Agrochemicals

Beyond medicine, the rigid, planar structure and electronic properties of isoxazoles have led to their use in advanced materials. They have been incorporated into liquid crystals, dyes, and organic semiconductors.[2][3][6][25] In agriculture, isoxazole derivatives are utilized as potent herbicides and insecticides, highlighting the broad industrial relevance of this versatile chemical building block.[3][4][6]

Conclusion and Future Outlook

Isoxazole-based building blocks represent a powerful convergence of stability and strategic reactivity. The continued development of novel synthetic methods, particularly those employing transition-metal catalysis and adhering to green chemistry principles, is expanding the toolkit for chemists to access ever more complex and diverse isoxazole derivatives.[1][7][24] As our understanding of structure-activity relationships deepens, the isoxazole scaffold is poised to remain a central element in the design of next-generation pharmaceuticals, agrochemicals, and functional materials. The future lies in harnessing its unique properties to create multi-targeted therapies and sustainable chemical technologies.[1][24]

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH). Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. Ingenta Connect. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. Ingenta Connect. Available at: [Link]

-

Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. Available at: [Link]

-

Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

-

Construction of Isoxazole ring: An Overview. Journal of Chemical Health Risks. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

-

Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available at: [Link]

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications. Available at: [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). Available at: [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

-

Synthetic approaches for functionalized isoxazoles. ResearchGate. Available at: [Link]

-

Biologically-active isoxazole-based drug molecules. ResearchGate. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]

-

A) Examples of bioactive molecules containing isoxazole and isoxazoline. B) [3+2] Dipolar cycloaddition of nitrile oxides and olefins. ResearchGate. Available at: [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. Available at: [Link]

-

Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. Available at: [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. ResearchGate. Available at: [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin. Available at: [Link]

-

Paal–Knorr synthesis. Grokipedia. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application, Reactivity and Synthesis of Isoxazole Derivatives: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances on the Synthesis and Reactivity of Isoxazoles: Ingenta Connect [ingentaconnect.com]

- 5. mdpi.com [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazole synthesis [organic-chemistry.org]

- 18. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

Safety and handling precautions for (3-(3-Fluorophenyl)isoxazol-5-yl)methanol

An In-depth Technical Guide to the Safe Handling of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol

Introduction: A Profile of this compound

This compound is a heterocyclic organic compound featuring an isoxazole core, a fluorophenyl substituent, and a methanol group. This molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery.[1] The isoxazole ring is a common moiety in pharmacologically active compounds, known to interact with various biological systems.[2][3][4] The fluorophenyl group can enhance metabolic stability and binding affinity, making this compound a key intermediate in the synthesis of novel therapeutic agents.[1]

Given its application in research where personnel will be handling the neat compound and its solutions, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides a risk-based approach to safety, drawing from data on the compound itself, close structural analogs, and the constituent chemical moieties.

| Property | Data | Source |

| Chemical Name | This compound | [5] |

| Molecular Formula | C₁₀H₈FNO₂ | [5] |

| Molecular Weight | 193.17 g/mol | [5] |

| Appearance | Solid, white powder | [1][5] |

| Melting Point | 78-84 °C | [1] |

| Storage Class Code | 11 - Combustible Solids | [5] |

Section 1: Hazard Identification and Risk Assessment

A complete toxicological profile for this compound is not publicly available. Therefore, a conservative risk assessment is necessary, predicated on available data, the toxicology of structural analogs, and first principles of chemical safety.

Known and Inferred Hazards

-

Physical Hazard: The compound is classified as a Combustible Solid (Storage Class 11).[5] While not highly flammable, it can burn if exposed to a sufficient ignition source.

-

Acute Oral Toxicity: A close structural analog, (3-(3-Chlorophenyl)isoxazol-5-yl)methanol, is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed) . Given the structural similarity, it is scientifically prudent to assume this compound possesses a similar or potentially greater level of oral toxicity.

-

Inhalation Hazard: As a solid powder, fine dust particles may be generated during handling, posing an inhalation risk.

-

Skin and Eye Irritation: Direct contact with the powder or its solutions may cause irritation to the skin and eyes.

-

Thermal Decomposition: The presence of a fluorinated aromatic ring introduces a significant, high-consequence hazard. In the event of a fire or high-temperature decomposition, highly toxic and corrosive gases, including hydrogen fluoride (HF) , carbon oxides (CO, CO₂), and nitrogen oxides (NOx), may be generated.[6] Exposure to HF is a medical emergency requiring specialized first aid.[7]

Routes of Exposure

-

Ingestion: The primary route for acute toxicity, based on analog data.

-

Inhalation: Inhalation of airborne dust can expose the respiratory tract.

-

Dermal Contact: The compound may be absorbed through the skin.

-

Eye Contact: Direct contact can cause irritation or damage.

Risk Assessment Summary

| Hazard | Associated Risk | Severity | Likelihood | Control Strategy |

| Oral Toxicity | Harmful or fatal if swallowed. | High | Low (with proper controls) | Engineering Controls, PPE, Strict "No-Mouth-Pipetting" Policy. |

| Dust Inhalation | Respiratory irritation; systemic toxicity. | Moderate | Moderate (during weighing) | Primary: Chemical Fume Hood. Secondary: Careful Handling. |

| Skin/Eye Contact | Local irritation; potential systemic absorption. | Moderate | Moderate | PPE (Gloves, Goggles, Lab Coat). |

| Combustibility | Fire hazard if exposed to ignition source. | Moderate | Low | Proper storage away from heat and ignition sources. |

| Thermal Decomposition | Release of highly toxic HF gas. | Very High | Low (incident-dependent) | Fire safety protocols, SCBA for firefighters, Emergency Planning. |

Section 2: Exposure Controls & Personal Protection

The hierarchy of controls mandates that engineering solutions be the primary method of exposure mitigation, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and its solutions must be performed inside a properly functioning and certified chemical fume hood.[8] This is the most critical engineering control to prevent inhalation of aerosolized dust and vapors.

-

Glove Box: For handling larger quantities or for procedures with a high potential for dust generation, a glove box provides an additional layer of containment.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact.

-